molecular formula C11H10O3 B2986096 4-Isopropylisobenzofuran-1,3-dione CAS No. 54108-76-8

4-Isopropylisobenzofuran-1,3-dione

Cat. No.: B2986096
CAS No.: 54108-76-8
M. Wt: 190.198
InChI Key: AAPZMJNYFJUWHR-UHFFFAOYSA-N
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Description

4-Isopropylisobenzofuran-1,3-dione is an organic compound belonging to the class of isobenzofuran derivatives It is characterized by the presence of an isopropyl group attached to the isobenzofuran-1,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylisobenzofuran-1,3-dione can be achieved through the oxidation of indane derivatives. One common method involves the use of molecular oxygen and hydrogen peroxide in subcritical water as the reaction medium . This environmentally benign procedure does not require a catalyst and can be completed in a single step. The reaction typically involves heating the indane derivatives in a stainless steel reactor at 120°C under oxygen pressure .

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable reagents, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylisobenzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the isobenzofuran-1,3-dione core and the isopropyl group.

Common Reagents and Conditions

    Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic reagents can be used to introduce different functional groups onto the isobenzofuran core.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various substituted isobenzofuran-1,3-diones, while reduction reactions can produce corresponding alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 4-Isopropylisobenzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate its biological activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

4-Isopropylisobenzofuran-1,3-dione can be compared with other isobenzofuran derivatives, such as:

Properties

IUPAC Name

4-propan-2-yl-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6(2)7-4-3-5-8-9(7)11(13)14-10(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPZMJNYFJUWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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